molecular formula C10H15N3 B1590568 1-Isopropyl-3-p-tolyltriazene CAS No. 50707-41-0

1-Isopropyl-3-p-tolyltriazene

Cat. No.: B1590568
CAS No.: 50707-41-0
M. Wt: 177.25 g/mol
InChI Key: AGDYKCPGMDASQO-UHFFFAOYSA-N
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Description

1-Isopropyl-3-p-tolyltriazene is an organic compound with the molecular formula C10H15N3. It is a member of the triazene family, characterized by the presence of a triazene group (-N=N-N-) attached to an isopropyl group and a p-tolyl group. This compound is typically found as a white to yellow to orange powder or crystal and is known for its applications in esterification reactions .

Preparation Methods

1-Isopropyl-3-p-tolyltriazene can be synthesized through a multi-step process involving the reaction of p-toluidine with isopropyl nitrite. The general synthetic route involves the following steps:

    p-Toluidine is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form p-toluenediazonium chloride.

    Coupling Reaction: The p-toluenediazonium chloride is then reacted with isopropylamine to form this compound.

The reaction conditions typically involve maintaining low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction .

Chemical Reactions Analysis

1-Isopropyl-3-p-tolyltriazene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The triazene group can participate in substitution reactions, particularly in esterification processes.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Isopropyl-3-p-tolyltriazene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-p-tolyltriazene involves its ability to act as an alkylating agent. The triazene group can undergo decomposition to generate reactive intermediates that can alkylate nucleophilic sites in biological molecules. This property is exploited in various chemical reactions and potential therapeutic applications .

Comparison with Similar Compounds

1-Isopropyl-3-p-tolyltriazene can be compared with other triazene compounds such as:

  • 1-Methyl-3-p-tolyltriazene
  • 1-Ethyl-3-p-tolyltriazene
  • 1-Phenyl-3-p-tolyltriazene

These compounds share similar structural features but differ in the alkyl group attached to the triazene moiety. The uniqueness of this compound lies in its specific reactivity and applications in esterification reactions .

Properties

IUPAC Name

4-methyl-N-(propan-2-yldiazenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-8(2)11-13-12-10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDYKCPGMDASQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90515294
Record name (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50707-41-0
Record name (1E)-3-(4-Methylphenyl)-1-(propan-2-yl)triaz-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90515294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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